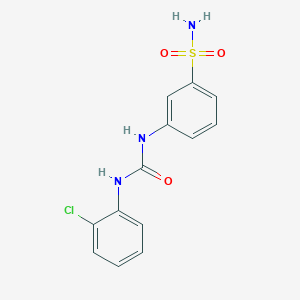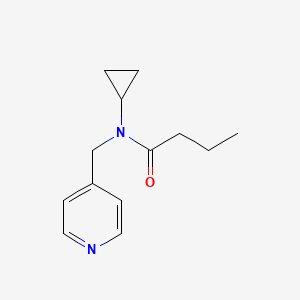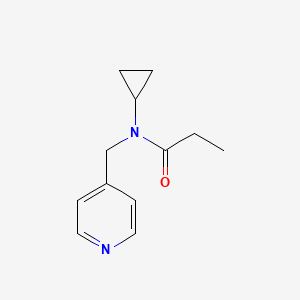![molecular formula C14H20N2O B7566977 N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid that has been classified as a Schedule I drug in the United States. It was first synthesized in the 1970s by Upjohn as a potential analgesic medication. However, due to its high potency and potential for abuse, it was never marketed for human use. Despite this, U-47700 has gained popularity in recent years as a recreational drug, leading to numerous reports of overdose and death.
Mechanism of Action
Like other opioids, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide acts on the mu-opioid receptor in the brain to produce its analgesic effects. It also has activity at the kappa-opioid receptor, which may contribute to its side effects and potential for abuse. N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide is a full agonist at the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This is thought to contribute to its high potency and potential for overdose.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been shown to produce a range of other effects in animal studies. These include sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce rewarding effects in animal models of drug abuse, suggesting that it has a high potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the use of lower doses and smaller amounts of the drug in experiments. This can help to reduce costs and minimize the amount of drug needed for studies. However, its high potency also makes it more difficult to control the dose and can increase the risk of overdose and toxicity. Additionally, its potential for abuse and addiction can make it difficult to study in animal models of drug abuse.
Future Directions
There are several areas of future research that could be explored with N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide. One area of interest is its potential as a medication for pain management. Despite its high potency and potential for abuse, it may have advantages over other opioids in certain patient populations. For example, it has been shown to produce less respiratory depression than morphine in animal studies. Another area of interest is its potential as a tool for studying the mu-opioid receptor and opioid signaling pathways in the brain. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying these pathways in vitro and in vivo. Finally, further research is needed to better understand the risks and potential harms associated with N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide use, both in the context of recreational use and potential medical use.
Synthesis Methods
The synthesis of N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide involves the reaction of 3-methylphenethylamine with pyrrolidine-1-carboxylic acid to form the corresponding amide. The resulting compound is then acylated with chloroacetyl chloride to produce N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide. This synthesis method has been described in several publications, including a patent filed by Upjohn in 1976.
Scientific Research Applications
Despite its classification as a Schedule I drug, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been the subject of numerous scientific studies. One of the main areas of research has been its potential as an analgesic medication. In animal studies, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been shown to produce potent analgesic effects that are comparable to those of morphine. However, its high potency and potential for abuse have limited its development as a medication.
properties
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-5-4-6-13(11-12)7-8-15-14(17)16-9-2-3-10-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFMZBGPHOLLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)



![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)

